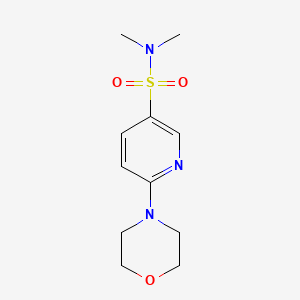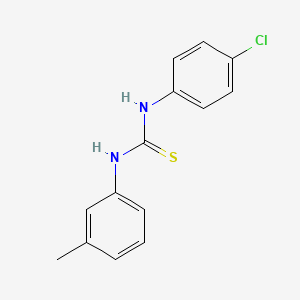![molecular formula C13H17N5O3S B5823494 4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5823494.png)
4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as DMSM, and it belongs to the class of sulfonylureas. DMSM is a white crystalline solid that is soluble in water and other polar solvents.
Mechanism of Action
The mechanism of action of DMSM is not fully understood. However, it has been proposed that DMSM inhibits the activity of the enzyme ATP-sensitive potassium channel by binding to the sulfonylurea receptor subunit. This results in the depolarization of the cell membrane and the release of insulin. DMSM has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DMSM has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMSM can inhibit the activity of the enzyme ATP-sensitive potassium channel and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DMSM can reduce blood glucose levels in diabetic animals and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMSM has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product are high. DMSM is also soluble in water and other polar solvents, which makes it easy to handle in the lab. However, DMSM has some limitations for lab experiments. It is relatively expensive compared to other sulfonylureas, and it has a short shelf life.
Future Directions
There are several future directions for the study of DMSM. One direction is to investigate its potential applications in drug delivery. DMSM has been used as a building block for the synthesis of novel materials, which could have potential applications in drug delivery. Another direction is to investigate its potential applications in catalysis. DMSM has been used as a ligand for the synthesis of chiral catalysts, which could have potential applications in various reactions. Finally, more studies are needed to fully understand the mechanism of action of DMSM and its potential applications in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of DMSM involves the reaction of 2,4-dimethyl-3-nitrophenylsulfonyl chloride with morpholine in the presence of a base. The reaction takes place in a polar solvent such as acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography. The yield of the reaction is typically high, and the purity of the product is excellent.
Scientific Research Applications
DMSM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMSM has been investigated for its antidiabetic and anti-inflammatory properties. It has been reported that DMSM can inhibit the activity of the enzyme ATP-sensitive potassium channel, which is involved in insulin secretion. DMSM has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
In materials science, DMSM has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In catalysis, DMSM has been used as a ligand for the synthesis of chiral catalysts. These catalysts have been used in various reactions, such as asymmetric hydrogenation and asymmetric allylation.
properties
IUPAC Name |
4-[2,4-dimethyl-3-(tetrazol-1-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10-3-4-12(11(2)13(10)18-9-14-15-16-18)22(19,20)17-5-7-21-8-6-17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJBOADBFAPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)C)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)


![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)



![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)

![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)